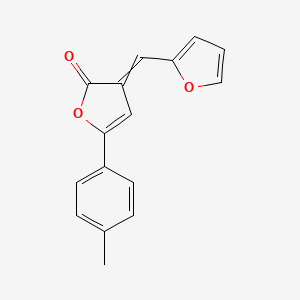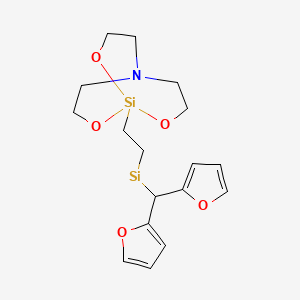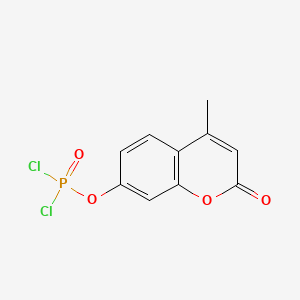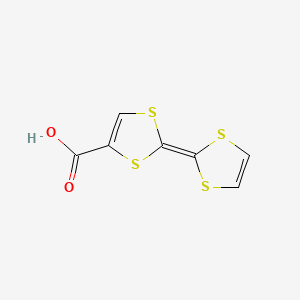![molecular formula C14H14ClNTe B14488398 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline CAS No. 65688-50-8](/img/structure/B14488398.png)
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 3-chlorophenyl group and an N,N-dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 3-chlorophenyltellurium trichloride with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. The reaction mixture is often refluxed in a suitable solvent, such as toluene or dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the tellurium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere at low temperatures.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds or tellurium-free products.
Substitution: Compounds with different functional groups replacing the tellurium atom.
Applications De Recherche Scientifique
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts, due to the unique properties of tellurium.
Mécanisme D'action
The mechanism of action of 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting normal cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: A selenium-containing compound with similar structural features.
3-[Dichloro(4-methylphenyl)-lambda(4)-tellanyl]propanoic acid: Another tellurium-containing compound with different functional groups.
Uniqueness
4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of both a tellurium atom and a 3-chlorophenyl group, which confer distinct chemical properties and reactivity. Its combination of tellurium and aniline moieties makes it particularly interesting for applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
65688-50-8 |
|---|---|
Formule moléculaire |
C14H14ClNTe |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14ClNTe/c1-16(2)12-6-8-13(9-7-12)17-14-5-3-4-11(15)10-14/h3-10H,1-2H3 |
Clé InChI |
SXHZQZCGUNJPDW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
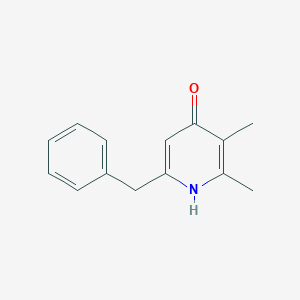

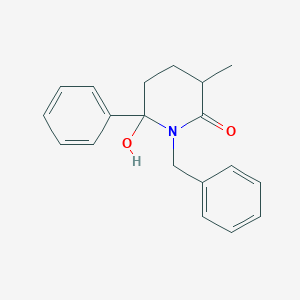
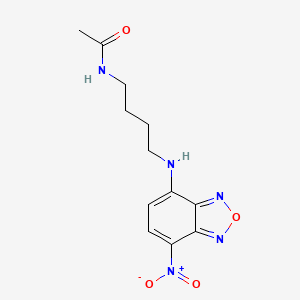

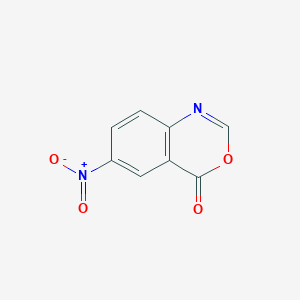
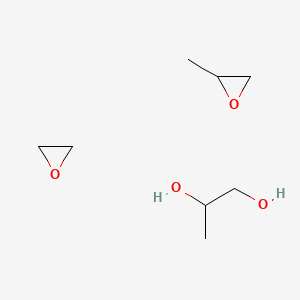
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
